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Dipropoxybut-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,4-Dipropoxybut-2-yne. Due to a lack of extensive published experimental data
for this specific compound, this guide presents a combination of computed data from reliable
chemical databases and predicted characteristics based on analogous compounds and
established principles of organic chemistry. Detailed theoretical experimental protocols for its
synthesis and characterization are provided to facilitate further research. This document is
intended to serve as a foundational resource for scientists interested in the potential
applications of 1,4-Dipropoxybut-2-yne in various fields, including organic synthesis and
materials science.

Chemical and Physical Properties

1,4-Dipropoxybut-2-yne is an organic compound with the molecular formula C10H180x.
Structurally, it is a dialkyl ether derivative of 2-butyne-1,4-diol. The central butyne core provides
rigidity, while the two propoxy groups introduce flexibility and influence its solubility and
reactivity.
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Data Presentation

The following table summarizes the available and predicted physical and chemical properties of

1,4-Dipropoxybut-2-yne.

Property Value Source/Method
IUPAC Name 1,4-dipropoxybut-2-yne Computed
CAS Number 69704-27-4 CAS Registry
Molecular Formula C10H1802 -

Molecular Weight 170.25 g/mol Computed[1]
Boiling Point 232.3 °C at 760 mmHg Predicted
Density 0.897 g/lcm3 Predicted
XLogP3-AA 1.8 Computed[1]
Hydrogen Bond Donor Count 0 Computed[1]
Hydrogen Bond Acceptor

Count 2 Computed[1]
Rotatable Bond Count 6 Computed[1]

Exact Mass 170.130679813 Da Computed[1]
InChl=1S/C10H1802/c1-3-7-

InChl 11-9-5-6-10-12-8-4-2/h3-4,7- Computed[1]
10H2,1-2H3
ZCTCHUYEFFCKCW-

InChlKey Computed[1]

UHFFFAOYSA-N

Canonical SMILES

CCCOcCc#CCOCCC

Computed[1]

Experimental Protocols

While specific literature detailing the synthesis and characterization of 1,4-Dipropoxybut-2-
yne is not readily available, a plausible and robust synthetic route is the Williamson ether
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synthesis, starting from 2-butyne-1,4-diol and a propyl halide. The following are detailed,

generalized protocols for the synthesis and characterization of this compound.

Synthesis of 1,4-Dipropoxybut-2-yne via Williamson
Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, a reliable method for

preparing symmetrical and unsymmetrical ethers.

Materials:

2-Butyne-1,4-diol

Sodium hydride (NaH), 60% dispersion in mineral oil

1-Bromopropane (or 1-iodopropane)

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged
with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

Deprotonation: A solution of 2-butyne-1,4-diol (1.0 equivalent) in anhydrous THF is added
dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then
allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas
evolution ceases, indicating the formation of the dialkoxide.
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» Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.2
equivalents) is added dropwise. After the addition is complete, the reaction mixture is heated
to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction
should be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the reaction is cooled to room temperature and cautiously
guenched by the slow addition of a saturated aqueous solution of ammonium chloride. The
organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl
acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, then
dried over anhydrous magnesium sulfate or sodium sulfate.

 Purification: The solvent is removed under reduced pressure using a rotary evaporator. The
crude product is then purified by vacuum distillation or column chromatography on silica gel
to afford pure 1,4-Dipropoxybut-2-yne.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The sample is dissolved in deuterated chloroform (CDCIs). The spectrum is
expected to show a triplet at approximately 0.9 ppm (6H, -CHs), a sextet at around 1.6 ppm
(4H, -CH2-CHs), a triplet at approximately 3.5 ppm (4H, -O-CH3-), and a singlet around 4.2
ppm (4H, =C-CH2-O-).

e 13C NMR: A proton-decoupled 3C NMR spectrum in CDCls is predicted to show signals at
approximately 10.5 ppm (-CHs), 22.8 ppm (-CHz2-CHs), 58.5 ppm (=C-CH2-0-), 72.0 ppm (-
0O-CHz-), and 81.5 ppm (-C=C-).

2.2.2. Infrared (IR) Spectroscopy The IR spectrum, recorded as a neat film on NaCl or KBr
plates, is expected to exhibit the following characteristic absorption bands:

e C-H stretching (alkane): 2960-2850 cm~1

e C=C stretching: A weak absorption around 2240 cm~! (characteristic of a symmetrically
substituted alkyne)

e C-O stretching (ether): A strong, broad absorption in the region of 1100-1085 cm~1
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2.2.3. Mass Spectrometry (MS) Mass spectral analysis, likely via electron ionization (EI-MS),
would be expected to show a molecular ion peak ([M]*) at m/z = 170. Subsequent
fragmentation may involve cleavage of the C-O and C-C bonds, leading to characteristic
fragment ions.

Signaling Pathways and Experimental Workflows
(Visualization)

As there is no available literature on the biological activity or associated signaling pathways of
1,4-Dipropoxybut-2-yne, this section will focus on visualizing the logical workflow of its
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b15177523?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3017958
https://pubchem.ncbi.nlm.nih.gov/compound/3017958
https://www.benchchem.com/product/b15177523#physical-and-chemical-properties-of-1-4-dipropoxybut-2-yne
https://www.benchchem.com/product/b15177523#physical-and-chemical-properties-of-1-4-dipropoxybut-2-yne
https://www.benchchem.com/product/b15177523#physical-and-chemical-properties-of-1-4-dipropoxybut-2-yne
https://www.benchchem.com/product/b15177523#physical-and-chemical-properties-of-1-4-dipropoxybut-2-yne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15177523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

